Erigeroside

Descripción general

Descripción

Erigerósido es un compuesto natural extraído de la planta Erigeron breviscapus. Es un derivado de la glucosa y es conocido por sus potentes propiedades antioxidantes y su capacidad para eliminar radicales libres . El compuesto tiene una fórmula molecular de C₁₁H₁₄O₈ y un peso molecular de 274.22 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Erigerósido se puede sintetizar a través de métodos químicos, aunque se extrae con más frecuencia de fuentes naturales. La ruta sintética implica la glicosilación de un aglicón adecuado con glucosa en condiciones controladas .

Métodos de Producción Industrial

La producción industrial de erigerosido generalmente implica la extracción de la planta completa de Erigeron breviscapus. El material vegetal se somete a extracción con disolventes, seguida de procesos de purificación como la cromatografía en columna para aislar el compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones

El erigerosido experimenta diversas reacciones químicas, entre ellas:

Oxidación: El erigerosido se puede oxidar para formar diferentes productos de oxidación.

Reducción: El compuesto se puede reducir en condiciones específicas para producir derivados reducidos.

Sustitución: El erigerosido puede experimentar reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Varios reactivos dependiendo de la sustitución deseada, como halógenos o grupos alquilo.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas de erigerosido y compuestos sustituidos con diferentes grupos funcionales .

Aplicaciones Científicas De Investigación

El erigerosido tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar reacciones de glicosilación y química de carbohidratos.

Biología: Investigado por sus propiedades antioxidantes y su papel en la protección de las células contra el estrés oxidativo.

Medicina: Estudiado por sus posibles efectos terapéuticos en el tratamiento de afecciones como el accidente cerebrovascular, la enfermedad de Alzheimer y otros trastornos neurodegenerativos

Mecanismo De Acción

El erigerosido ejerce sus efectos principalmente a través de su actividad antioxidante. Elimina los radicales libres y reduce el estrés oxidativo en las células. El compuesto interactúa con varios objetivos moleculares, incluidas las enzimas involucradas en las vías de estrés oxidativo. También modula las vías de señalización como la vía ROS/RNS-MMPs-TJs, que participa en la protección de la barrera hematoencefálica .

Comparación Con Compuestos Similares

Compuestos Similares

Scutellareína-7-O-β-D-glucurónido: Otro compuesto que se encuentra en el género Erigeron con propiedades antioxidantes similares.

Ácido clorogénico: Un compuesto fenólico con actividad antioxidante que se encuentra en varias plantas.

Ácidos cafeoilquínicos: Un grupo de compuestos con propiedades antioxidantes y antiinflamatorias

Singularidad del Erigerósido

El erigerosido es único debido a su patrón de glicosilación específico y su potente actividad antioxidante. Es particularmente eficaz para eliminar radicales libres y proteger las células del daño oxidativo, lo que lo convierte en un compuesto valioso tanto en aplicaciones de investigación como industriales .

Actividad Biológica

Introduction

Erigeroside, a compound derived from various species of the Erigeron genus, particularly Erigeron breviscapus, has garnered attention for its potential biological activities. This article explores the pharmacological effects, mechanisms of action, and therapeutic applications of this compound, supported by case studies and research findings.

Chemical Composition and Source

This compound is primarily extracted from Erigeron breviscapus (Vant.) Hand-Mazz., a traditional Chinese medicinal herb known for its cardiovascular benefits. The compound is categorized as a flavonoid glycoside, which contributes to its diverse biological activities.

Cardiovascular Effects

Several studies have demonstrated the efficacy of this compound in treating cardiovascular diseases. A systematic review highlighted its application in conditions such as:

- Stable and unstable angina

- Acute myocardial infarction

- Hypertension

- Heart failure

In randomized controlled trials, this compound showed significant improvements in clinical outcomes for patients with these conditions. For instance, a study involving 500 patients with acute ischemic stroke reported that treatment with E. breviscapus injections significantly reduced disability and improved daily living activities without notable adverse effects (Huang and Guo, 2010) .

Neuroprotective Properties

This compound exhibits neuroprotective effects, particularly in models of neurodegenerative diseases. Research has indicated that it can:

- Inhibit oxidative stress

- Reduce neuronal apoptosis

- Improve cognitive function in Alzheimer’s disease models

A study by Pu and Su (2020) suggested that this compound's active components might inhibit amyloid-beta aggregation and regulate the cholinergic system, thereby enhancing memory and learning abilities in animal models of Alzheimer's disease .

Antioxidant Activity

The antioxidant properties of this compound are significant. It has been shown to enhance the levels of superoxide dismutase (SOD) while reducing malondialdehyde (MDA), indicating a protective role against oxidative damage . This property is crucial for its therapeutic applications in various diseases where oxidative stress plays a pivotal role.

The mechanisms underlying the biological activities of this compound include:

- Inhibition of inflammatory pathways : this compound modulates inflammatory cytokines, which can alleviate conditions like arthritis and other inflammatory diseases.

- Regulation of apoptosis : By influencing apoptotic pathways, this compound protects against cell death in neurodegenerative conditions.

- Vasodilation : It enhances endothelial function, promoting vasodilation and improving blood flow in cardiovascular diseases.

Clinical Trials

- Acute Ischemic Stroke : A multi-center trial involving 3,143 patients demonstrated that E. breviscapus capsules improved outcomes in ischemic stroke patients over 48 months .

- Cognitive Function in Alzheimer's Disease : A randomized controlled trial indicated that patients receiving this compound showed significant improvements in cognitive scores compared to control groups .

Research Findings

A recent study analyzed the metabolomics of ginsenosides related to Erigeron extracts, revealing that high concentrations exhibited strong antitumor activity against various cancer cell lines . This suggests potential applications in oncology, warranting further exploration into its antitumor mechanisms.

Summary of Key Studies on this compound

| Study | Condition | Sample Size | Outcome |

|---|---|---|---|

| Huang & Guo (2010) | Acute Ischemic Stroke | 500 | Improved disability scores |

| Pu & Su (2020) | Alzheimer's Disease | Animal Model | Enhanced memory and learning |

| Zhong et al. (2010) | Glaucoma | Randomized Controlled Trial | Improvement in visual field defects |

Propiedades

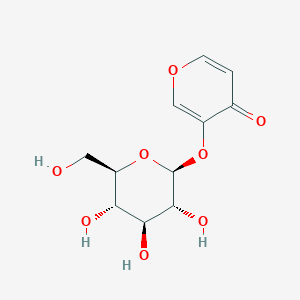

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O8/c12-3-6-8(14)9(15)10(16)11(18-6)19-7-4-17-2-1-5(7)13/h1-2,4,6,8-12,14-16H,3H2/t6-,8-,9+,10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBPBADGYXFZSW-ZHVGPZTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C(C1=O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC=C(C1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30974649 | |

| Record name | 4-Oxo-4H-pyran-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59219-76-0 | |

| Record name | Erigeroside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059219760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo-4H-pyran-3-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is erigeroside and where is it found?

A: this compound is a natural compound classified as a pyromeconic acid derivative. It is primarily found in plants belonging to the Erigeron genus, such as Erigeron breviscapus, Erigeron annuus, and Aster souliei. [, , ].

Q2: What are the known pharmacological activities of this compound?

A2: this compound has demonstrated several promising pharmacological activities, including:

- Inhibition of platelet aggregation: this compound significantly inhibits platelet aggregation induced by adenosine diphosphate (ADP) in vitro. [, ]

- Improvement of microcirculation: It can accelerate blood flow in arterioles and venules, relieving microcirculatory disturbances. []

- Protection against cerebral ischemia-reperfusion injury: Studies in rat models suggest a protective effect against cerebral ischemia-reperfusion injury, potentially due to its antioxidant and free radical scavenging properties. [, ]

- Potential antihypertensive effects: this compound is a component of traditional Chinese medicine formulations used to treat hypertension, and studies suggest it may contribute to improving blood pressure and arterial function. []

Q3: What is the structure of this compound?

A: this compound is a glucoside of pyromeconic acid. Its full chemical name is 3-hydroxy-4H-pyran-4-one 3-O-β-D-glucopyranoside. []

Q4: Are there any analytical methods for quantifying this compound in plant material or formulations?

A: Yes, researchers have developed methods using Ultra-High Performance Liquid Chromatography (UPLC) coupled with Photodiode Array Detection (PDA) for the quantification of this compound in Erigeron breviscapus. [, ]

Q5: How does this compound exert its protective effects against cerebral ischemia-reperfusion injury?

A: While the exact mechanisms are still under investigation, studies suggest that this compound's antioxidant and free radical scavenging properties may play a crucial role in protecting against cerebral ischemia-reperfusion injury. [, ] Further research is needed to fully elucidate the underlying molecular pathways involved.

Q6: What other compounds are often found alongside this compound in Erigeron species?

A6: Erigeron species are known to contain various other bioactive compounds, including:

- 3-hydroxy-4-pyranone: A precursor to this compound, also exhibiting platelet aggregation inhibition and microcirculation improvement properties. []

- Caffeic acid derivatives: Such as chlorogenic acid, neochlorogenic acid, and dicaffeoylquinic acids, known for their antioxidant and anti-inflammatory activities. [, ]

- Flavonoids: Like scutellarin and apigenin, often associated with antioxidant, anti-inflammatory, and vasodilatory effects. [, ]

Q7: Has this compound been investigated for its thrombin inhibitory activity?

A: Yes, a recent study utilizing thrombin-immobilized magnetic nanoparticles coupled with UPLC and mass spectrometry identified this compound as a potential thrombin inhibitor present in Erigeron breviscapus extract. [] This finding suggests this compound could contribute to the plant's traditional use in treating cardiovascular diseases.

Q8: Are there any known structure-activity relationships for this compound or related compounds?

A: While specific structure-activity relationships for this compound require further investigation, studies on related compounds like nitrogen-containing analogues of this compound suggest that modifications to the pyrone ring structure can impact biological activity, particularly cytotoxicity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.